molecular formula C5H6N4O4 B3056381 1-Ethyl-3,4-dinitro-1H-pyrazole CAS No. 70951-90-5

1-Ethyl-3,4-dinitro-1H-pyrazole

Cat. No.: B3056381
CAS No.: 70951-90-5
M. Wt: 186.13
InChI Key: MXTUUGGKKRBKNS-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dinitro-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C5H6N4O4. It is part of the pyrazole family, known for its diverse applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of two nitro groups at positions 3 and 4 of the pyrazole ring, which significantly influence its chemical reactivity and properties .

Preparation Methods

The synthesis of 1-ethyl-3,4-dinitro-1H-pyrazole typically involves nitration reactions. One common method includes the nitration of 1-ethylpyrazole using a mixture of concentrated sulfuric and nitric acids. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial production methods often involve similar nitration processes but on a larger scale, with additional steps to purify the final product. These methods ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

1-Ethyl-3,4-dinitro-1H-pyrazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism by which 1-ethyl-3,4-dinitro-1H-pyrazole exerts its effects is primarily through its interactions with biological molecules. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that interact with cellular targets. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .

Properties

IUPAC Name

1-ethyl-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-2-7-3-4(8(10)11)5(6-7)9(12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTUUGGKKRBKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304559
Record name 1-Ethyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70951-90-5
Record name 1-Ethyl-3,4-dinitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70951-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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